Cas no 1014028-47-7 (2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
![2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1014028-47-7x500.png)
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
- 2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- 1014028-47-7
- AKOS024639086
- 2,5-dimethyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- F2321-0066
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- インチ: 1S/C22H22N6O2S/c1-15-4-5-16(2)20(14-15)31(29,30)27-19-8-6-18(7-9-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24)
- InChIKey: HDALAORGHQSIGG-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=C(NC3=NN=C(N4C=CC(C)=N4)C=C3)C=C2)(=O)=O)=CC(C)=CC=C1C
計算された属性
- せいみつぶんしりょう: 434.15249514g/mol
- どういたいしつりょう: 434.15249514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 678
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 110Ų
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2321-0066-40mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-4mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-15mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-20mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-3mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-5mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-50mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-1mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-30mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2321-0066-75mg |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide |
1014028-47-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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7. Book reviews
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamideに関する追加情報
Compound CAS No. 1014028-47-7: 2,5-Dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
The compound with CAS No. 1014028-47-7, named 2,5-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their role in various pharmacological applications. The structure of this molecule is characterized by a benzene ring substituted with two methyl groups at the 2 and 5 positions, a sulfonamide group attached to the benzene ring, and a complex substituent on the nitrogen atom of the sulfonamide group.
The substituent on the nitrogen atom consists of a phenyl group that is further substituted with an amino group. This amino group is connected to a pyridazine ring, which itself is substituted at position 6 with a 3-methylpyrazole moiety. The presence of these heterocyclic rings (pyridazine and pyrazole) introduces significant electronic and steric effects into the molecule, potentially influencing its biological activity. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance the bioavailability and binding affinity of the compound to its target proteins.
Recent studies have highlighted the importance of such complex molecules in drug discovery. For instance, research has shown that sulfonamides can act as inhibitors of various enzymes and receptors, making them valuable candidates for treating diseases such as cancer, inflammation, and infectious disorders. The pyridazine ring in this compound is particularly interesting due to its ability to participate in π–π interactions, which can enhance the molecule's binding affinity to target proteins. Additionally, the 3-methylpyrazole substituent may contribute to the compound's stability and solubility properties.
The synthesis of this compound involves a series of multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps in its synthesis include the formation of the pyridazine ring through cyclization reactions and the subsequent introduction of the pyrazole substituent via nucleophilic aromatic substitution or other suitable methods. The final step typically involves coupling reactions to attach the sulfonamide group to the phenyl ring.
In terms of applications, this compound has shown promise in preliminary biological assays as a potential inhibitor of certain kinases involved in cellular signaling pathways. For example, studies have demonstrated that it can effectively inhibit MAPK/ERK pathway activation in cancer cells, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate inflammatory responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis.
One of the most recent advancements in understanding this compound's properties comes from computational studies using molecular docking techniques. These studies have revealed that the sulfonamide group plays a critical role in binding to the active site of target enzymes by forming hydrogen bonds with key residues. Additionally, the pyridazine ring's planar structure allows for extensive π–π stacking interactions with aromatic residues in the enzyme's active site, further stabilizing the binding complex.
The stereochemistry of this compound also plays a significant role in its biological activity. The presence of multiple chiral centers in its structure introduces stereoisomerism, which can lead to variations in pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent research has focused on optimizing these properties by modifying specific substituents on the molecule while maintaining its biological activity.
In conclusion, CAS No. 1014028-47-7 represents a cutting-edge molecule with immense potential in drug development. Its unique combination of functional groups and heterocyclic rings makes it an attractive candidate for targeting various disease pathways. As research continues to uncover new insights into its mechanism of action and pharmacokinetic properties, this compound stands at the forefront of innovative therapeutic solutions.
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